molecular formula C7H2Cl4O2 B096092 2,4,5-Trichlorophenyl chloroformate CAS No. 16947-69-6

2,4,5-Trichlorophenyl chloroformate

Cat. No.: B096092
CAS No.: 16947-69-6
M. Wt: 259.9 g/mol
InChI Key: ZDCIHNWVXROPMN-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl chloroformate is an organic compound with the molecular formula C7H2Cl4O2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 5 positions. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various esters and amides.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trichlorophenyl chloroformate can be synthesized from 2,4,5-trichlorophenol and diphosgene. The reaction typically involves the use of a base such as N-ethyl-N,N-diisopropylamine in dichloromethane as the solvent. The reaction conditions are usually mild, and the product is obtained in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichlorophenyl chloroformate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding esters and amides.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,4,5-trichlorophenol and carbon dioxide.

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines under mild conditions to form amides.

    Alcohols: Reacts with alcohols to form esters, often using a base such as pyridine to facilitate the reaction.

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

Scientific Research Applications

2,4,5-Trichlorophenyl chloroformate is widely used in scientific research due to its versatility as a reagent. Some of its applications include:

    Chemistry: Used in the synthesis of various esters and amides, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as the preparation of peptide derivatives.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4,5-trichlorophenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of esters or amides, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in organic synthesis.

Comparison with Similar Compounds

    Phenyl Chloroformate: Lacks the chlorine substitutions on the phenyl ring, making it less reactive.

    2,4-Dichlorophenyl Chloroformate: Has two chlorine atoms on the phenyl ring, resulting in different reactivity and applications.

    Pentafluorophenyl Chloroformate: Contains fluorine atoms instead of chlorine, leading to higher reactivity and different applications.

Uniqueness: 2,4,5-Trichlorophenyl chloroformate is unique due to the presence of three chlorine atoms on the phenyl ring, which enhances its reactivity and makes it suitable for specific synthetic applications that other chloroformates may not be able to achieve.

Properties

IUPAC Name

(2,4,5-trichlorophenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4O2/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCIHNWVXROPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066136
Record name Carbonochloridic acid, 2,4,5-trichlorophenyl ester
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Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16947-69-6
Record name Carbonochloridic acid, 2,4,5-trichlorophenyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonochloridic acid, 2,4,5-trichlorophenyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, 2,4,5-trichlorophenyl ester
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Record name Carbonochloridic acid, 2,4,5-trichlorophenyl ester
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Record name 2,4,5-trichlorophenyl chloroformate
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Synthesis routes and methods I

Procedure details

About 7 g of phosgene are passed into a solution of 10.0 g of 2,4,5-trichlorophenol in 50 ml of dichloromethane at 0° C., and the mixture is stirred at 0° C. for 15 min. 7.2 ml of quinoline in 20 ml of dichloromethane are added dropwise over the course of 30 min, and the orange-colored suspension is then stirred in an ice bath for 1 h. Subsequently nitrogen is passed through the suspension for 1 h in order to blow out excess phosgene (absorber tower). The mixture is subsequently filtered, and the filtrate is washed twice with water, dried, again filtered and evaporated to dryness in vacuo. The 4.45 g of oily brownish residue are relatively pure 2,4,5-trichlorophenyl chloroformate, which crystallizes in the refrigerator and can be employed without further purification.
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Synthesis routes and methods II

Procedure details

T-Butyl 2,4,5-trichlorophenyl carbonate is a known compound and one method for its preparation is described in an article by W. Broadbent, J. S. Morley and B. E. Stone in the Journal of the Chemical Society (C), 1967 pages 2632-2637. Briefly, in this method a solution of phosgene in toluene is treated with 2,4,5-trichlorophenol at -10° C, followed by addition of dimethylaniline at such a rate that the reaction temperature is maintained at 5°-10° C. The mixture is heated to 20°-24° C and maintained at this temperature for 12 hours. The mixture is cooled by addition of ice and the suspension filtered. From the organic layer in the filtrate, 2,4,5-trichlorophenyl chloroformate is isolated. A solution of the crude 2,4,5-trichlorophenyl chloroformate in methylene chloride is reacted with a solution of t-butanol and quinoline in methylene chloride. The reaction mixture is maintained at 20°-24° C for 12 hours. The mixture is cooled by addition of ice and the suspension is filtered. From the organic layer in the filtrate t-butyl 2,4,5-trichlorophenyl carbonate is isolated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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